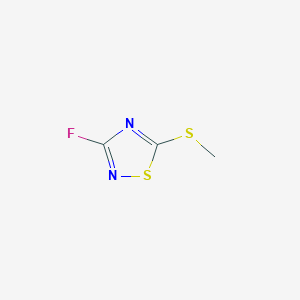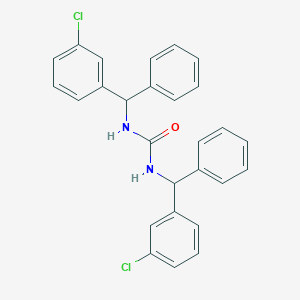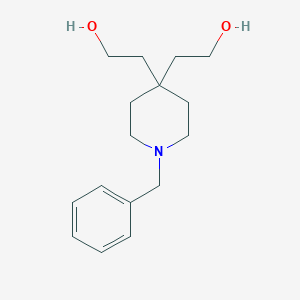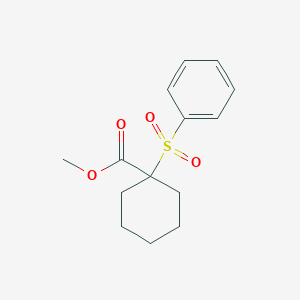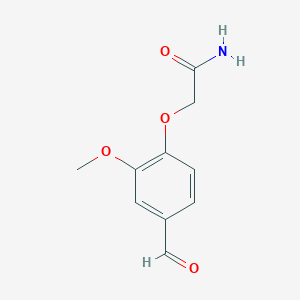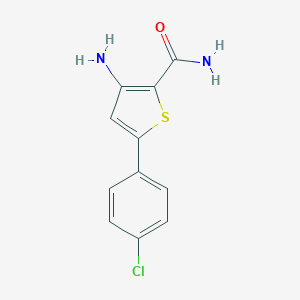![molecular formula C10H10O B068240 Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) CAS No. 166942-03-6](/img/structure/B68240.png)
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI), commonly known as cyclopropane aldehyde, is a chemical compound with a cyclopropane ring and an aldehyde functional group. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
作用機序
Cyclopropane aldehyde is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cyclopropane aldehyde has been shown to have various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
Cyclopropane aldehyde has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive and readily available. However, it has several limitations as well. It is highly reactive and can be toxic if not handled properly. It also has a pungent odor, which can be a problem in the lab.
将来の方向性
There are several future directions for the use of cyclopropane aldehyde in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Another possible direction is the investigation of its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, further research is needed to understand its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, cyclopropane aldehyde is a chemical compound with various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific fields.
合成法
Cyclopropane aldehyde can be synthesized through a reaction between 1,5-hexadiyne and ethyl diazoacetate. This reaction produces a cyclopropane ring and an aldehyde functional group. The synthesis of cyclopropane aldehyde is a complex process and requires careful control of reaction conditions.
科学的研究の応用
Cyclopropane aldehyde has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis, especially in the synthesis of natural products. It has also been used in the development of new drugs and pharmaceuticals.
特性
CAS番号 |
166942-03-6 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
(1S,2S)-2-[(1E)-hexa-1,5-dien-3-ynyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-9-7-10(9)8-11/h2,5-6,8-10H,1,7H2/b6-5+/t9-,10-/m1/s1 |
InChIキー |
ZMTIARSTVBEZHL-GMCFVEKCSA-N |
異性体SMILES |
C=CC#C/C=C/[C@@H]1C[C@@H]1C=O |
SMILES |
C=CC#CC=CC1CC1C=O |
正規SMILES |
C=CC#CC=CC1CC1C=O |
同義語 |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





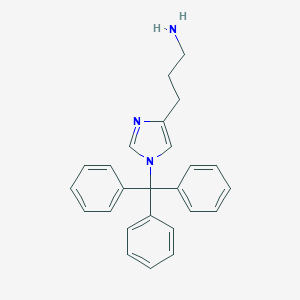

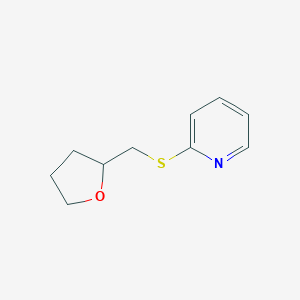
![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)

